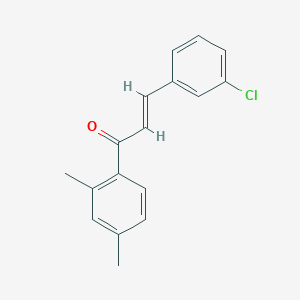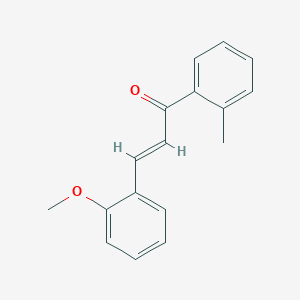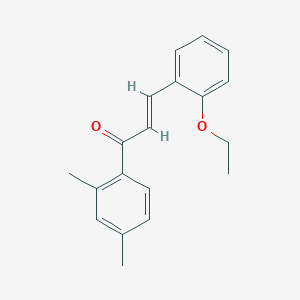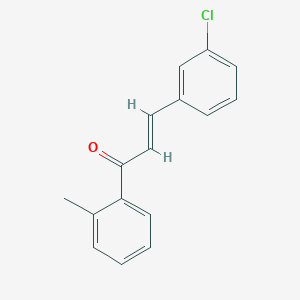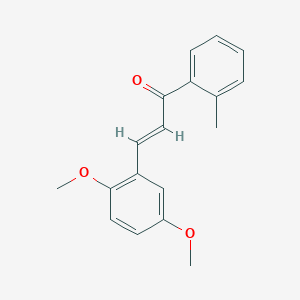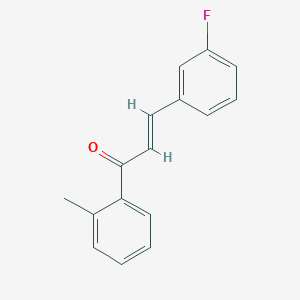
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as FMFP, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. FMFP is a polyaromatic compound and is classified as a phenylprop-2-en-1-one due to its chemical structure. It is an important intermediate in the synthesis of heterocyclic compounds, which are used in many industries, including pharmaceuticals, agrochemicals, and materials science. FMFP has also been studied for its potential applications in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Applications De Recherche Scientifique
FMFP has been studied extensively in the scientific community due to its unique properties and potential applications. It has been investigated for its potential use in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. FMFP has also been studied for its potential applications in the fields of materials science and agrochemicals. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, FMFP has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, FMFP has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of FMFP is not yet fully understood, but it is believed to involve several pathways. It is known to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Finally, it is believed to act as a neuroprotective agent by inhibiting the release of excitatory neurotransmitters and reducing inflammation in the brain.
Biochemical and Physiological Effects
FMFP has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, it has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of FMFP in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, FMFP is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with caution.
Orientations Futures
The potential applications of FMFP are vast and there are many possible future directions for research. One potential area of research is to further investigate its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as an antioxidant and a neuroprotective agent could be beneficial. Finally, further studies into its potential applications in the fields of materials science and agrochemicals could be beneficial.
Méthodes De Synthèse
FMFP can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Knoevenagel condensation, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde and an aromatic amine to form a β-carboline. This can be accomplished by heating the two reactants in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Knoevenagel condensation is a reaction between an aldehyde and an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a β-carboline. The Biginelli reaction is a reaction between an aldehyde, an acid, and an amine to form a β-carboline. Each of these methods can be used to synthesize FMFP.
Propriétés
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLRBFBJFJEKP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

